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Abstract
Methanedithiol (CH₂S₂), also known as dimercaptomethane or dithiomethane, is the simplest

geminal dithiol. This organosulfur compound, with the chemical formula CH₄S₂, is a colorless

liquid characterized by a pungent odor.[1][2] While its high reactivity and instability have limited

its widespread application, methanedithiol serves as a fundamental structure in understanding

the chemistry of gem-dithiols. This guide provides a detailed overview of its chemical formula,

structure, and known properties, including spectroscopic data and synthetic approaches.

Chemical Formula and Structure
The chemical formula for methanedithiol is CH₄S₂.[3][4][5] Its structure consists of a central

carbon atom bonded to two hydrogen atoms and two thiol (-SH) groups.

Molecular Identifiers:

IUPAC Name: Methanedithiol[1]

CAS Number: 6725-64-0[4]

PubChem CID: 138818[1]

SMILES: C(S)S[1]
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Molecular Geometry
While experimental data on the precise bond lengths and angles of methanedithiol are not

readily available in the literature, computational studies on related small organosulfur

molecules provide insights into its likely geometry. The carbon atom is sp³ hybridized, leading

to a tetrahedral arrangement of its substituents.

Table 1: Key Physicochemical Properties of Methanedithiol

Property Value Reference(s)

Molecular Formula CH₄S₂ [3][4][5]

Molecular Weight 80.18 g/mol [1]

Appearance Colorless liquid [5]

Odor Pungent [1]

Boiling Point 58 °C (136 °F; 331 K) [5]

Refractive Index (n_D) 1.581 [5]

Synthesis and Reactivity
Experimental Synthesis Protocol
Methanedithiol is typically synthesized by the reaction of formaldehyde with hydrogen sulfide

under pressure.[5]

Overall Reaction:

CH₂O + 2 H₂S → H₂C(SH)₂ + H₂O[5]

A detailed experimental protocol for the synthesis of gem-dithiols was described by Cairns, et

al. (1952). While this reference does not provide a specific procedure for methanedithiol, the

general approach for gem-dithiol synthesis involves the reaction of a carbonyl compound with

hydrogen sulfide in the presence of an acid catalyst.

General Experimental Workflow for gem-Dithiol Synthesis:
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A generalized workflow for the synthesis of gem-dithiols.

Reactivity and Stability
Methanedithiol is known to be unstable, which presents challenges for its isolation and

characterization.[2] One of the key reactions it undergoes is the competing formation of the

cyclic trimer, 1,3,5-trithiane.[5]

3 H₂C(SH)₂ → (CH₂S)₃ + 3 H₂S[5]

Methanedithiol can also react with acylating agents. For instance, it forms a solid dibenzoate

derivative upon treatment with benzoic anhydride.[5]

H₂C(SH)₂ + 2 (C₆H₅CO)₂O → H₂C[SC(O)C₆H₅]₂ + 2 C₆H₅CO₂H[5]

Reaction Pathway for Methanedithiol Synthesis and Side Reaction:
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Main Synthesis Pathway

Side Reaction
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Synthesis of methanedithiol and its competing cyclization to 1,3,5-trithiane.

Spectroscopic Data
Due to the instability of methanedithiol, obtaining and interpreting its spectroscopic data can

be challenging. The following is a summary of available and expected spectroscopic

characteristics.

Mass Spectrometry
The mass spectrum of methanedithiol is available through databases such as PubChem. The

fragmentation pattern would be expected to show a molecular ion peak (M⁺) at m/z = 80,

corresponding to the molecular weight of the compound. Common fragmentation pathways for

thiols include the loss of a hydrogen atom, an SH radical, or H₂S.
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Infrared (IR) Spectroscopy
A vapor-phase IR spectrum of methanedithiol is available on PubChem.[1] The characteristic

IR absorption bands for methanedithiol are expected in the following regions:

S-H stretch: A weak to medium absorption band around 2550-2600 cm⁻¹.

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹.

CH₂ scissoring: An absorption around 1400-1450 cm⁻¹.

C-S stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for methanedithiol are not readily found in the

literature. However, predicted chemical shifts can be estimated based on related structures.

¹H NMR: Two signals would be expected: a triplet for the S-H protons (due to coupling with

the CH₂ group) and a quartet for the CH₂ protons (due to coupling with the two S-H protons).

The chemical shift for the CH₂ protons is expected to be in the range of 3.5-4.5 ppm, while

the SH proton signal would likely appear between 1.0 and 2.0 ppm.

¹³C NMR: A single signal would be expected for the CH₂ carbon. Its chemical shift would

likely be in the range of 20-40 ppm.

Applications and Future Directions
The inherent instability of methanedithiol has limited its direct application in drug development

and materials science. However, the gem-dithiol moiety is of interest in the design of prodrugs

and chemical biology tools. For example, gem-dithiols can act as precursors for the controlled

release of hydrogen sulfide (H₂S), a key biological signaling molecule.[2] Further research into

stabilizing the gem-dithiol functional group could unlock new therapeutic and industrial

applications.
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Methanedithiol is a foundational molecule in the study of gem-dithiols. While its instability

poses significant challenges to its handling and application, understanding its synthesis,

reactivity, and spectroscopic properties is crucial for the development of more complex

molecules containing the gem-dithiol motif. Future research focused on stabilizing this

functional group will be key to unlocking its potential in various scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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